8-Azaxanthine

Vue d'ensemble

Description

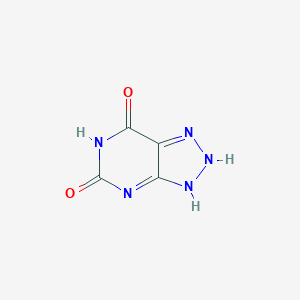

La 8-Azaxanthine est un composé appartenant à la classe des composés organiques connus sous le nom de triazolopyrimidines. Ce sont des composés aromatiques polycycliques contenant un cycle triazole fusionné à un cycle pyrimidine. Le triazole est un cycle à cinq chaînons composé de deux atomes de carbone et de trois atomes d'azote, tandis que la pyrimidine est un cycle à six chaînons composé de quatre atomes de carbone et de deux atomes d'azote . La formule moléculaire de la this compound est C4H3N5O2 .

Méthodes De Préparation

La préparation de la 8-Azaxanthine implique des voies de synthèse qui incluent généralement la modification des bases nucléiques naturelles. Une méthode courante est la modification chimique du cycle imidazole des purines, conduisant à la formation de dérivés de la 8-azapurine . Les conditions de réaction spécifiques et les méthodes de production industrielle de la this compound ne sont pas largement détaillées dans la littérature disponible, mais elles impliquent généralement l'utilisation de méthodes de chimie quantique et de la théorie de la fonctionnelle de la densité (DFT) pour l'optimisation .

Analyse Des Réactions Chimiques

La 8-Azaxanthine subit divers types de réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs et les conditions courants utilisés dans ces réactions comprennent l'utilisation de modèles de continuum polarisable (PCM) pour les calculs de phase solvant et de la théorie de la fonctionnelle de la densité dépendante du temps (TD-DFT) pour les calculs de spectres d'absorption et d'émission . Les principaux produits formés à partir de ces réactions comprennent différents tautomères et complexes hydratés, qui sont étudiés à l'aide de la théorie de la fonctionnelle de la densité (DFT) et de la théorie des perturbations de Møller Plesset (MP2) .

Applications De Recherche Scientifique

La 8-Azaxanthine a plusieurs applications en recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Elle fonctionne comme un analogue fluorescent de base nucléique, souvent utilisé pour sonder les structures et les fonctions des acides nucléiques et de leurs enzymes associées . Elle est également utilisée comme sonde fluorescente en enzymologie et a montré des activités pharmacologiques prometteuses contre les maladies parasitaires . De plus, la this compound est étudiée pour ses interactions de liaison hydrogène et ses propriétés spectrales à l'aide de méthodes de chimie quantique .

Mécanisme d'action

Le mécanisme d'action de la this compound implique son interaction avec les cibles moléculaires et les voies. Elle fonctionne comme un analogue fluorescent et isomorphe des bases puriques naturelles, les remplaçant souvent dans de nombreux processus enzymatiques . Le composé subit un transfert de proton à l'état excité (ESPT) dans les solvants protiques, ce qui entraîne une phototautomérie . La théorie de la fonctionnelle de la densité dépendante du temps (TD-DFT) et les méthodes d'interaction de configuration à excitation unique (CIS) sont utilisées pour optimiser les géométries de l'état excité de la this compound isolée .

Mécanisme D'action

The mechanism of action of 8-Azaxanthine involves its interaction with molecular targets and pathways. It functions as a fluorescent and isomorphic analog of natural purine bases, often replacing them in numerous enzymatic processes . The compound undergoes excited-state proton transfer (ESPT) in protic solvents, resulting in phototautomerism . The time-dependent density functional theory (TD-DFT) and singly excited configuration interaction (CIS) methods are employed to optimize the excited state geometries of isolated this compound .

Comparaison Avec Des Composés Similaires

La 8-Azaxanthine est comparée à d'autres composés similaires, tels que la 8-azaguanine, la 8-azathéophylline et la 8-azacaffeine . Ces composés partagent des propriétés structurelles similaires et appartiennent à la classe des 8-azapurines. La this compound est unique dans ses interactions de liaison hydrogène spécifiques et ses propriétés spectrales, qui sont étudiées à l'aide de méthodes de chimie quantique avancées . Les composés similaires comprennent:

- 8-Azaguanine

- 8-Azathéophylline

- 8-Azacaffeine

Activité Biologique

8-Azaxanthine, a nitrogen-containing derivative of xanthine, is a compound of significant interest in the field of biochemistry and pharmacology. Its structural modifications compared to xanthine provide unique biological activities, particularly as an inhibitor of various enzymes. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the substitution of a nitrogen atom at the 8-position of the xanthine structure. This modification alters its interaction with biological targets, enhancing its potential as a pharmacological agent.

| Property | Value |

|---|---|

| Molecular Formula | C7H6N4O2 |

| Molecular Weight | 178.15 g/mol |

| CAS Number | 1468-26-4 |

| Solubility | Soluble in water |

Enzyme Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of various enzymes, particularly urate oxidase and xanthine dehydrogenase. These enzymes are crucial in purine metabolism, and their inhibition can have therapeutic implications in conditions such as gout and hyperuricemia.

- Urate Oxidase Inhibition :

- Xanthine Dehydrogenase Inhibition :

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. It shows activity against various bacterial strains, including Pseudomonas aeruginosa. The compound's mechanism involves interference with the bacterial purine metabolism, leading to growth inhibition .

Fluorescence Properties

The fluorescence emission properties of this compound have been investigated, revealing potential applications in enzymology and drug discovery. The excited-state proton transfer observed in its derivatives suggests that these compounds could serve as probes for studying enzyme kinetics and mechanisms .

Study on Urate Oxidase

A significant study utilized high-resolution crystallography to examine the interaction between urate oxidase and this compound. The findings confirmed that this compound binds effectively to the active site of urate oxidase, providing insights into its inhibitory mechanism .

Antimicrobial Efficacy

In another case study focusing on Pseudomonas aeruginosa, researchers found that treatment with this compound resulted in a notable decrease in bacterial viability. The study concluded that the compound's interference with purine metabolism was a key factor in its antimicrobial action .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents at different positions on the xanthine ring can significantly alter its efficacy as an enzyme inhibitor or antimicrobial agent.

Table 2: Summary of SAR Findings for this compound Derivatives

| Derivative | Activity Type | Observations |

|---|---|---|

| N-Methyl-8-Azaxanthine | Urate oxidase inhibitor | Increased binding affinity |

| This compound | Antimicrobial | Effective against Gram-negative bacteria |

| Substituted derivatives | Variable | Activity varies with substitution |

Propriétés

IUPAC Name |

2,4-dihydrotriazolo[4,5-d]pyrimidine-5,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5O2/c10-3-1-2(8-9-7-1)5-4(11)6-3/h(H3,5,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGVQTOQSNJTJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=NNN=C1NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862673 | |

| Record name | 8-Azaxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1468-26-4 | |

| Record name | 3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1468-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Azaxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001468264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-azaxanthine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01875 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-AZAXANTHINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Azaxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,3-triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-AZAXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97MRZ3ZY2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.